molecular formula C14H10N4O5 B7826280 Dantrolene CAS No. 833480-90-3

Dantrolene

Cat. No.: B7826280
CAS No.: 833480-90-3
M. Wt: 314.25 g/mol
InChI Key: OZOMQRBLCMDCEG-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dantrolene sodium is a hydantoin derivative (1-([5-(4-nitrophenyl)furfurylidene]amino) hydantoin sodium hydrate) that acts as a direct-acting skeletal muscle relaxant . It is clinically approved for managing spasticity in chronic neurological disorders (e.g., spinal cord injury, cerebral palsy) and malignant hyperthermia (MH), a life-threatening hypermetabolic crisis triggered by volatile anesthetics . By stabilizing these receptors, this compound reduces excitation-contraction coupling in skeletal muscle, thereby diminishing muscle contraction force without affecting neuronal pathways or membrane excitability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dantrolene can be synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents such as ethanol and catalysts like piperidine . The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, this compound is produced by scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated as this compound sodium for injection, which involves reconstituting the compound with sterile water for injection .

Chemical Reactions Analysis

Types of Reactions

Dantrolene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Primary Indications

Malignant Hyperthermia (MH)

  • Mechanism : Dantrolene acts as an antagonist to ryanodine receptors (RyRs) in skeletal muscle, which are responsible for calcium release during muscle contraction. By inhibiting these receptors, this compound reduces sustained muscle contractions and hyperthermia associated with MH.
  • Clinical Impact : The administration of this compound has significantly reduced mortality rates from MH, dropping from 64% to approximately 1.4% when treated promptly .

Muscle Spasticity Disorders

  • Conditions Treated : this compound is FDA-approved for conditions such as spasticity due to upper motor neuron disorders, including stroke, spinal cord injury, cerebral palsy, and multiple sclerosis.
  • Effectiveness : Controlled trials show that this compound is superior to placebo in reducing muscle spasticity, with long-term studies indicating sustained benefits despite potential side effects like muscle weakness .

Off-Label Uses

Neuroleptic Malignant Syndrome (NMS)

  • Description : NMS is a life-threatening condition often associated with antipsychotic medications. This compound is used due to its similar pathophysiological features to MH.
  • Outcomes : Studies have shown this compound effectively reduces symptoms such as hyperthermia and rigidity in patients diagnosed with NMS .

Heat Stroke and Hyperthermic Conditions

  • Clinical Observations : this compound has been used in intensive care settings for patients suffering from heat stroke or other hyperthermic states, showing reductions in body temperature and muscle rigidity .

Emerging Research Applications

Neurodegenerative Diseases

  • Recent studies suggest that this compound may have neuroprotective effects in conditions such as cerebral ischemia and Huntington’s disease. Animal models indicate that it may reduce neuronal damage and improve outcomes in neurodegenerative disorders .

Vasospasm Following Subarachnoid Hemorrhage

  • Research indicates that single-dose intravenous this compound can decrease arterial vasospasm after aneurysmal subarachnoid hemorrhage, although this remains an off-label use .

Case Studies

Study/Case Condition Treated Outcome Notes
Case Study 1Malignant HyperthermiaSuccessful recovery after multiple doses of this compoundPatient stabilized after initial high fever and muscle rigidity
Case Study 2Neuroleptic Malignant SyndromeSignificant reduction in symptoms within hoursHighlighted the importance of rapid intervention with this compound
Case Study 3Heat StrokeReduced core temperature and muscle rigidity observedDemonstrated effectiveness in critical care settings

Pharmacological Properties

This compound's pharmacological profile includes:

  • Administration Routes : Available as both oral and intravenous formulations.
  • Dosage Adjustments : Initial dosing typically starts at 25 mg daily, with gradual increases based on clinical response and tolerance .
  • Side Effects : Common side effects include drowsiness, dizziness, and potential liver dysfunction in long-term use .

Mechanism of Action

Dantrolene exerts its effects by binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum in skeletal muscle cells. This binding inhibits the release of calcium ions, which are essential for muscle contraction. By reducing intracellular calcium levels, this compound decreases muscle contractions and alleviates conditions like malignant hyperthermia .

Comparison with Similar Compounds

Pharmacological and Clinical Comparisons

Table 1: Key Comparisons with Diazepam

Parameter Dantrolene Sodium Diazepam
Mechanism Direct RyR1/RyR3 inhibition; Ca²⁺ modulation GABA-A receptor potentiation; CNS sedation
Efficacy in Spasticity Superior tension reduction (vs. placebo) Moderate reduction; often combined with this compound
Sedation Minimal Significant; dose-limiting
Hepatotoxicity Risk of hepatitis (0.35–0.5% symptomatic) Rare
Muscle Weakness Common side effect Less frequent

Table 2: Comparison in Neuroleptic Malignant Syndrome (NMS)

Compound Efficacy in NMS Evidence
This compound Mixed outcomes: Case reports show reduced rigidity and CK levels , but cohort studies found no association with improved organ dysfunction
Bromocriptine Frequently used (23.7% in cohort study) Limited controlled data; often combined with benzodiazepines

Table 3: Calcium Modulators in Disease Models

Compound Target Efficacy in DMD Models
This compound RyR1/RyR3 inhibition Effective in reducing Ca²⁺-mediated fatigue
Rycal S107 Stabilizes RyR2 Ineffective in DMD models

Mechanistic and Isoform Selectivity

This compound’s selectivity for RyR1 (skeletal muscle) and RyR3 (ubiquitous) over RyR2 (cardiac) underpins its clinical profile . In contrast:

  • Amiodarone : A class III antiarrhythmic, showed comparable return of spontaneous circulation (ROSC) rates to this compound in cardiac arrest models, but neither significantly improved hemodynamic stability .
  • Furosemide : Inhibits purine transport pathways (hFNT1 and NPP) similarly to this compound, suggesting overlapping targets in malaria-infected erythrocytes .

Limitations and Controversies

Biological Activity

Dantrolene is a direct-acting skeletal muscle relaxant primarily used in the treatment of malignant hyperthermia (MH) and neuroleptic malignant syndrome (NMS). Its unique mechanism of action and therapeutic applications have garnered significant attention in clinical and pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and recent findings from various studies.

This compound exerts its effects by targeting the ryanodine receptor (RyR1) in skeletal muscle cells. Unlike traditional neuromuscular blockers that inhibit acetylcholine at the neuromuscular junction, this compound acts intracellularly to disrupt excitation-contraction coupling. This is achieved by inhibiting calcium release from the sarcoplasmic reticulum, thereby reducing muscle contraction and energy expenditure. The detailed mechanism can be summarized as follows:

  • Inhibition of Ryanodine Receptors : this compound binds to RyR1, preventing calcium ion release.
  • Reduced Calcium Availability : Lower intracellular calcium levels inhibit the interaction between actin and myosin filaments.
  • Decreased Muscle Contractility : This results in reduced muscle tone and rigidity.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 70% when administered orally.
  • Half-life : Ranges from 4 to 8 hours after intravenous administration and is about 8.7 hours following oral doses.
  • Metabolism : Primarily hepatic, involving CYP450 enzymes, leading to metabolites such as 5-hydroxythis compound.

Clinical Applications

This compound is primarily indicated for:

  • Malignant Hyperthermia : A life-threatening condition triggered by certain anesthetics, characterized by rapid increase in body temperature and severe muscle contractions.
  • Neuroleptic Malignant Syndrome : A severe reaction to antipsychotic medications that can cause hyperthermia, autonomic dysregulation, and altered mental status.

Table 1: Clinical Outcomes of this compound in Hyperthermic Conditions

ConditionPre-treatment Temperature (°F)Post-treatment Temperature (°F)p-valueRigidity Score Reduction
Malignant Hyperthermia102.3 ± 0.999.5 ± 0.9< 0.001Significant
Neuroleptic Malignant SyndromeNot specifiedNot specified< 0.001Significant
Sepsis104.3 ± 1.5100.6 ± 1.0< 0.001Not significant

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound beyond its traditional uses:

  • Multicenter Retrospective Study : A study involving patients treated with this compound for various hyperthermic conditions reported significant reductions in core body temperature and muscle rigidity across different etiologies, including drug-induced hyperthermia and sepsis .
  • This compound in Drug-Induced Hyperthermia : Research indicated that this compound administration led to improved survival rates in patients experiencing extreme hyperthermia due to MDMA toxicity, demonstrating its potential as a therapeutic agent beyond MH .
  • Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties through its ability to modulate calcium signaling pathways, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What is the primary mechanism of dantrolene in modulating intracellular calcium release, and how can this mechanism be experimentally validated?

this compound inhibits ryanodine receptors (RyRs), reducing calcium efflux from the sarcoplasmic reticulum. Validation involves in vitro calcium imaging (e.g., Fura-2 fluorescence in pancreatic acinar cells) and pharmacological antagonism assays. For example, 12 µM this compound significantly suppressed bile acid-induced calcium transients in pancreatic acinar cells, confirming RyR involvement . Experimental controls should include carbachol-induced maximal calcium responses as reference values.

Q. How should researchers design preclinical studies to assess this compound’s efficacy in neurological or metabolic disorders?

Preclinical models (e.g., PS19 tau transgenic mice for neurodegenerative studies) require pharmacokinetic analysis of brain/blood concentration ratios. Statistical methods like the Mann-Whitney test are used to compare this compound distribution across tissues . For metabolic disorders like Wolfram syndrome, prioritize measuring residual β-cell function (fasting/stimulated C-peptide levels) and visual acuity changes over 6-month trials .

Q. What are the key considerations for selecting endpoints in this compound clinical trials targeting endoplasmic reticulum stress disorders?

Primary endpoints should focus on safety (e.g., adverse events, tolerability) and secondary endpoints on functional outcomes (e.g., β-cell secretion capacity, neurological scores). Subgroup analyses by age and baseline disease severity (e.g., pediatric vs. adult cohorts) are critical, as efficacy trends differ . Use receiver-operator-characteristic (ROC) curves to identify predictive biomarkers (e.g., ΔC-peptide ≥ 0.12 ng/mL) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in adult vs. pediatric populations be reconciled methodologically?

Contradictions arise from differences in β-cell survival rates and disease progression stages. Address this by stratifying cohorts using baseline C-peptide thresholds (e.g., >0.38 ng/mL) and applying linear regression to correlate treatment response with disease severity markers (e.g., visual acuity, insulin secretion) . Use machine learning (e.g., random forests) to classify responders/non-responders based on calcium transient profiles .

Q. What experimental frameworks optimize this compound delivery to target tissues (e.g., brain) while minimizing systemic toxicity?

Intranasal nanoparticle formulations enhance brain bioavailability. Compare brain/blood concentration ratios via mass spectrometry and behavioral assays (e.g., motor function tests in tauopathy models). Statistical analysis should include 95% confidence intervals and non-parametric tests for skewed distributions .

Q. How should researchers address variability in calcium transient measurements when evaluating this compound’s effects on cardiomyocytes?

Standardize calcium imaging protocols using human iPSC-derived cardiomyocytes. Apply peak recognition algorithms to quantify transient amplitudes and latencies. Classify responses into "responder," "semi-responder," or "non-responder" categories using supervised learning (e.g., LS-SVM) and validate with cross-cohort reproducibility tests .

Q. What statistical approaches resolve conflicts between in vitro and in vivo data on this compound’s RyR inhibition potency?

Use meta-analysis to harmonize in vitro (e.g., acinar cell calcium flux) and in vivo (e.g., murine muscle rigidity assays) datasets. Apply two-way ANOVA to assess interaction effects between dose, tissue type, and RyR isoform expression. Report discrepancies in confidence intervals and effect sizes .

Q. Methodological Guidelines

  • Data Analysis : For behavioral studies, use one-way or two-way ANOVA with Tukey’s post hoc tests .
  • Ethical Compliance : Exclude outliers (e.g., functionally blind subjects) from primary analyses but report their data in supplements .
  • Reproducibility : Publish raw datasets in repositories like Harvard Dataverse, including metadata on experimental conditions .

Properties

Key on ui mechanism of action

Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction.
DANTROLENE /PRODUCES RELAXATION &/ REDUCES CONTRACTION OF SKELETAL MUSCLE BY DIRECT ACTION ON EXCITATION-CONTRACTION COUPLING, PERHAPS BY DECR AMT OF CALCIUM RELEASED FROM SARCOPLASMIC RETICULUM. ...IT DOES NOT IMPAIR POLYSYNAPTIC REFLEXES PREFERENTIALLY AS DO CENTRALLY ACTING MUSCLE RELAXANTS. DANTROLENE DIMINISHES FORCE OF ELECTRICALLY INDUCED TWITCHES...WITHOUT ALTERING MUSCLE ACTION POTENTIALS.../&/ REDUCES REFLEX MORE THAN VOLUNTARY CONTRACTION. .../IT/ DOES NOT AFFECT NEUROMUSCULAR TRANSMISSION, NOR...CHANGE ELECTRICAL POTENTIAL PROPERTIES OF SKELETAL MUSCLE MEMBRANES. IN PATIENTS WITH UPPER MOTONEURON LESIONS, SPASTICITY IS GENERALLY DIMINISHED...& FUNCTIONAL CAPACITY IS OFTEN IMPROVED.
DANTROLENE & 5-HYDROXYDANTROLENE INHIBITED RAT MUSCLE CONTRACTION RESPONSES IN DOSE-DEPENDENT MANNER IN VIVO & IN VITRO. 5-HYDROXYDANTROLENE WAS LESS POTENT THAN DANTROLENE.
DANTROLENE INHIBITS CALCIUM 2+ ION (CA2+) RELEASE FROM THE SARCOPLASMIC RETICULUM OF FROG MUSCLE.
IN RAT DIAPHRAGM PREPN DANTROLENE HAD NO EFFECT ON CONTRACTURES INDUCED BY 2,4-DINITROPHENOL, BUT REDUCED SIGNIFICANTLY THE CONTRACTURE PRODUCED BY K+. THE MAJOR ACTION OF DANTROLENE APPEARS TO BE ON THE SARCOLEMMA, WHICH MAY BE THE SITE OF THE MALIGNANT HYPERPYREXIA ABNORMALITY.
DANTROLENE ADDED TO PREPN OF VOLTAGE-CLAMPED MYELINATED FROG NERVE FIBERS SHIFTED THE POTENTIAL-DEPENDENT PARAMETERS DESCRIBING SODIUM ION (NA+) PERMEABILITY TOWARDS MORE NEGATIVE MEMBRANE POTENTIALS. APPARENTLY, A CHANGE IN THE NEGATIVE SURFACE CHARGE OF THE MEMBRANE IS INDUCED.

CAS No.

833480-90-3

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

IUPAC Name

1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-

InChI Key

OZOMQRBLCMDCEG-CHHVJCJISA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Color/Form

CRYSTALS FROM AQ DIMETHYLFORMAMIDE

melting_point

534 to 536 °F (NTP, 1992)
279-280 °C
279 °C

physical_description

Crystals (in aqueous DMF). (NTP, 1992)

solubility

Low (146 mg/L)
SLIGHTLY SOL IN WATER;  MORE SOL IN ALKALINE SOLN;  ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.